2-(Anthracen-9-yl)-1,3-bis(2-hydroxybenzyl)-imidazolidine
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Overview
Description
2-{[2-(ANTHRACEN-9-YL)-3-[(2-HYDROXYPHENYL)METHYL]IMIDAZOLIDIN-1-YL]METHYL}PHENOL is a complex organic compound that features an anthracene moiety, a hydroxyl group, and an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(ANTHRACEN-9-YL)-3-[(2-HYDROXYPHENYL)METHYL]IMIDAZOLIDIN-1-YL]METHYL}PHENOL involves multiple steps, typically starting with the preparation of the anthracene derivative. One common method involves the 1,3-dipolar cycloaddition of anthracenenitrile oxide with a suitable dipolarophile . The reaction conditions often include the use of dichloromethane (DCM) as a solvent and a slight excess of the nitrile oxide to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as column chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(ANTHRACEN-9-YL)-3-[(2-HYDROXYPHENYL)METHYL]IMIDAZOLIDIN-1-YL]METHYL}PHENOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazolidine ring can be reduced to form a simpler amine structure.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield anthracene-9-carboxaldehyde, while reduction of the imidazolidine ring can produce a primary amine derivative.
Scientific Research Applications
2-{[2-(ANTHRACEN-9-YL)-3-[(2-HYDROXYPHENYL)METHYL]IMIDAZOLIDIN-1-YL]METHYL}PHENOL has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{[2-(ANTHRACEN-9-YL)-3-[(2-HYDROXYPHENYL)METHYL]IMIDAZOLIDIN-1-YL]METHYL}PHENOL involves its interaction with specific molecular targets and pathways. The anthracene moiety allows for strong π-π interactions with aromatic systems, while the hydroxyl and imidazolidine groups can form hydrogen bonds and coordinate with metal ions. These interactions enable the compound to act as a fluorescent probe, a catalyst, or a therapeutic agent, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
2-{[2-(ANTHRACEN-9-YL)-3-[(2-HYDROXYPHENYL)METHYL]IMIDAZOLIDIN-1-YL]METHYL}PHENOL is unique due to its combination of an anthracene moiety with a hydroxyl group and an imidazolidine ring. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other anthracene-based compounds .
Properties
Molecular Formula |
C31H28N2O2 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
2-[[2-anthracen-9-yl-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol |
InChI |
InChI=1S/C31H28N2O2/c34-28-15-7-3-11-24(28)20-32-17-18-33(21-25-12-4-8-16-29(25)35)31(32)30-26-13-5-1-9-22(26)19-23-10-2-6-14-27(23)30/h1-16,19,31,34-35H,17-18,20-21H2 |
InChI Key |
KQWPIYDKPLXLCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2O)C3=C4C=CC=CC4=CC5=CC=CC=C53)CC6=CC=CC=C6O |
Origin of Product |
United States |
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